
5-Bromo-2-((2-(tert-butyldimethylsilyloxy)ethoxy)methyl)-pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(5-bromopyridin-2-yl)methoxy]ethoxy-tert-butyl-dimethylsilane is a compound that features a bromopyridine moiety linked to an ethoxy-tert-butyl-dimethylsilane group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-bromopyridin-2-yl)methoxy]ethoxy-tert-butyl-dimethylsilane typically involves the reaction of 5-bromopyridin-2-ylmethanol with ethylene glycol tert-butyl dimethylsilyl ether. The reaction is carried out under anhydrous conditions using a suitable base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol, followed by the addition of the silyl ether to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(5-bromopyridin-2-yl)methoxy]ethoxy-tert-butyl-dimethylsilane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The pyridine ring can be oxidized or reduced to form different derivatives.
Hydrolysis: The silyl ether group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents. Conditions typically involve the use of a suitable solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) and a base like sodium hydride.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives.
Oxidation and Reduction: Products include oxidized or reduced forms of the pyridine ring.
Hydrolysis: The major product is the corresponding alcohol.
Wissenschaftliche Forschungsanwendungen
2-[(5-bromopyridin-2-yl)methoxy]ethoxy-tert-butyl-dimethylsilane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting specific receptors or enzymes.
Material Science: It can be used in the preparation of functionalized materials with specific properties, such as improved stability or reactivity.
Wirkmechanismus
The mechanism of action of 2-[(5-bromopyridin-2-yl)methoxy]ethoxy-tert-butyl-dimethylsilane depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromopyridine moiety can participate in various interactions, including hydrogen bonding and π-π stacking, which contribute to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-5-methoxypyridine: A related compound with a similar bromopyridine structure but lacking the silyl ether group.
(5-bromopyrid-2-yl)methanol: Another similar compound that features a hydroxyl group instead of the silyl ether.
Uniqueness
2-[(5-bromopyridin-2-yl)methoxy]ethoxy-tert-butyl-dimethylsilane is unique due to the presence of the silyl ether group, which imparts specific properties such as increased stability and lipophilicity. This makes it a valuable intermediate in organic synthesis and medicinal chemistry, where these properties can be advantageous.
Eigenschaften
Molekularformel |
C14H24BrNO2Si |
|---|---|
Molekulargewicht |
346.33 g/mol |
IUPAC-Name |
2-[(5-bromopyridin-2-yl)methoxy]ethoxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C14H24BrNO2Si/c1-14(2,3)19(4,5)18-9-8-17-11-13-7-6-12(15)10-16-13/h6-7,10H,8-9,11H2,1-5H3 |
InChI-Schlüssel |
GAOKZQNRWQJLBB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCCOCC1=NC=C(C=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



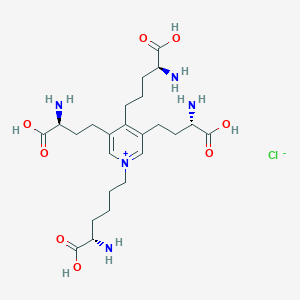

![[2,4-dibromo-6-[(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]phenoxy]-acetic Acid](/img/structure/B13854710.png)
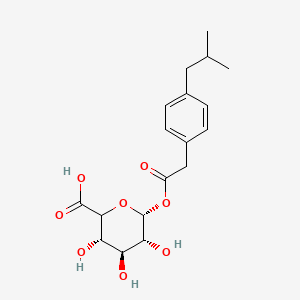


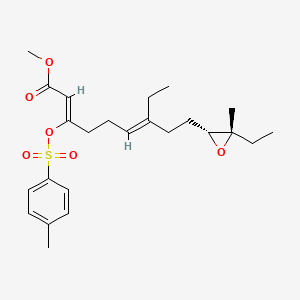
![1-[(Z)-benzylideneamino]imidazolidine-2,4-dione](/img/structure/B13854735.png)


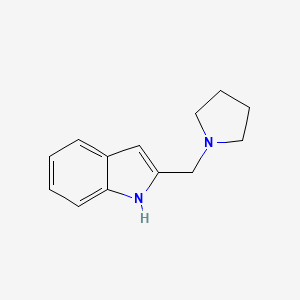
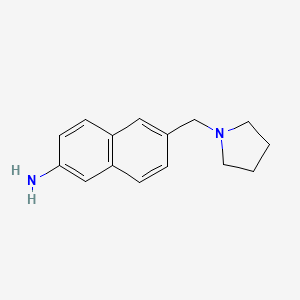
![N-2-Amino-4,5,6,7-tetrahydro-6-benzothiazolyl]-2-nitrobenzenesulfonamide](/img/structure/B13854769.png)
